Ethyl 2-chloroacrylate

Description

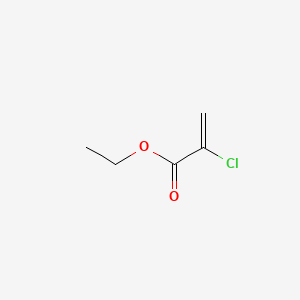

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUNPKSKGHPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30772-38-4 | |

| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30772-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060993 | |

| Record name | Ethyl 2-chloroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687-46-7 | |

| Record name | Ethyl 2-chloro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl .alpha.-chloroacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-chloroacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9L7HKC6PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations for Ethyl 2 Chloroacrylate

Advanced Synthetic Routes for Ethyl 2-Chloroacrylate (B1238316)

The efficient synthesis of ethyl 2-chloroacrylate is crucial for its application in polymer and fine chemical manufacturing. Key methodologies involve the direct esterification of 2-chloroacrylic acid and the halogenation of acrylic acid precursors.

Esterification Reactions and Process Optimization

The direct esterification of 2-chloroacrylic acid with ethanol (B145695) represents a primary route to this compound. This reaction is typically catalyzed by a strong acid to achieve high conversion rates.

One established method involves the esterification of 2-chloroacrylic acid with ethanol using an acid catalyst. To prevent the facile anionic polymerization of the acrylate (B77674), polymerization inhibitors are essential. Studies have shown that inhibitors like acetic acid (at 7.0 wt%) or 1,3-propanesultone (at 0.5 wt%) are effective in suppressing this side reaction, ensuring that radical polymerization pathways can be controlled if desired, leading to high yields (>90%) and purity (>98%). Another approach utilizes p-toluenesulfonic acid as the catalyst and hydroquinone (B1673460) as the polymerization inhibitor, with the reaction carried out at temperatures between 100-120°C, while removing the water formed. google.com

Process optimization for esterification reactions of acrylic acids has been a subject of detailed studies. For the related esterification of acrylic acid with ethanol, sulfuric acid has been shown to be an effective catalyst. researchgate.net Kinetic studies on this reaction reveal a significant dependence on temperature and catalyst concentration. For instance, increasing the reaction temperature from 50°C to 70°C can increase the equilibrium conversion of acrylic acid from 62.8% to 83.99%. researchgate.net Zirconium salts, such as ZrOCl₂·8H₂O, have also been identified as efficient, reusable catalysts for the esterification of acrylic acid, capable of affording good yields under solvent-free conditions at ambient temperatures. mdpi.com These findings on acrylic acid esterification provide valuable insights for optimizing the synthesis of its chlorinated analogue.

Table 1: Comparison of Catalysts and Conditions for Acrylic Acid Esterification

| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Notes |

| H₂SO₄ | Ethanol | 70 | 83.99 | Equilibrium conversion after 6 hours. researchgate.net |

| ZrOCl₂·8H₂O | Methanol | Ambient | 71 | Equimolar reactants, solvent-free. mdpi.com |

| ZrOCl₂·8H₂O | Ethanol | Ambient | 69 | Equimolar reactants, solvent-free. mdpi.com |

| p-Toluenesulfonic acid | Chlorinated Polyester (B1180765) | 100-120 | - | Used for chlorinated polyester acrylate synthesis, demonstrates applicability. google.com |

Halogenation Chemistry in Acrylic Acid Derivatives

The introduction of a chlorine atom at the α-position of an acrylic acid derivative is a key step that can be achieved through various halogenation strategies. These methods can involve the direct chlorination of acrylic acid or its esters, or the chlorination of precursor molecules.

One common laboratory and industrial method involves the chlorination of ethyl acetoacetate (B1235776) with sulfuryl chloride. This reaction is typically performed at low temperatures (-5 to 10°C for the addition) and then allowed to react at room temperature (20–25°C) for several hours. The resulting intermediate, ethyl 2-chloroacetoacetate, can then be converted to this compound.

Direct chlorination of acrylic acid derivatives can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (B1173362) (PCl₃) are often used to convert acrylic acid into its corresponding acyl chloride, which can then be esterified. google.com For example, reacting (E)-3-chloro-acrylic acid with thionyl chloride under anhydrous conditions yields (E)-3-chloro-acryloyl chloride.

More advanced and selective methods for the halogenation of acrylic acid derivatives are also being developed. An electrochemical approach has been demonstrated for the Z-selective C(sp²)–H chlorination of acrylamides, which are derivatives of acrylic acid. rsc.org This method is catalyst-free and uses an organic oxidant-free process to yield Z-β-chloroacrylamides in good yields. rsc.org While applied to acrylamides, this highlights modern strategies for the selective halogenation of the acrylate scaffold.

Table 2: Overview of Halogenation Methods for Acrylic Acid Derivatives

| Substrate | Reagent | Product Type | Key Features |

| Ethyl acetoacetate | Sulfuryl chloride | Ethyl 2-chloroacetoacetate (precursor) | Mild conditions, suitable for industrial scale. |

| (E)-3-Chloro-acrylic acid | Thionyl chloride | (E)-3-chloro-acryloyl chloride | Nucleophilic acyl substitution mechanism. |

| Acrylic acid | Triphosgene | Acryloyl chloride | High yield, uses an organic solvent and polymerization inhibitor. google.com |

| Tertiary acrylamides | Electrochemical oxidation | Z-β-chloroacrylamides | Catalyst and organic oxidant-free, Z-selective. rsc.org |

Reaction Mechanisms and Reactivity Studies

The reactivity of this compound is dominated by the interplay of its three functional components: the ester group, the carbon-carbon double bond, and the α-chloro substituent. These features enable its participation in a variety of reaction mechanisms.

Electrophilic and Nucleophilic Addition Reactions

The electron-withdrawing nature of both the ester carbonyl group and the α-chlorine atom renders the β-carbon of the double bond in this compound electrophilic. This makes it susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. The general mechanism for nucleophilic addition to an α,β-unsaturated carbonyl compound involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product.

While specific examples of nucleophilic additions directly to this compound are not extensively detailed in the provided sources, the principles of nucleophilic addition to carbonyls and acyl chlorides are well-established. libretexts.orgmasterorganicchemistry.com The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to a tetrahedral intermediate. libretexts.org This can result in substitution at the carbonyl group (a nucleophilic acyl substitution) or, under certain conditions, addition across the carbonyl double bond. The presence of the chlorine atom on the α-carbon further influences the electron distribution and reactivity of the entire molecule. solubilityofthings.com

Electrophilic addition to the double bond of this compound is less common due to the electron-deficient nature of the alkene. However, under specific conditions, reactions with strong electrophiles could potentially occur.

Radical Reaction Pathways and Intermediate Species

This compound readily undergoes free-radical polymerization. The α-chloro substituent plays a significant role in stabilizing the propagating radical intermediate, which influences the kinetics of the polymerization process.

The propagation rate coefficient (kₚ) for the radical polymerization of this compound has been determined to be approximately 1600–1660 L·mol⁻¹·s⁻¹ at 30°C. mdpi.com This value is notably similar to that of ethyl 2-cyanoacrylate (1610–1622 L·mol⁻¹·s⁻¹), suggesting that the chlorine atom provides a comparable level of stabilization to the propagating radical as a nitrile group. mdpi.com This stabilization is attributed to the electron-withdrawing nature of the substituent. In contrast, monomers like methyl methacrylate (B99206) (MMA) exhibit significantly lower kₚ values.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the propagation kinetics of α-substituted acrylates, including ethyl α-chloroacrylate (ECA). acs.orgresearchgate.net These studies model the addition of a growing polymer radical to a monomer unit and help to elucidate the transition state structures and activation energies involved in the propagation step. The formation of the radical intermediate is a key step in the reaction mechanism, which then adds to subsequent monomer units in a chain reaction. acs.org

Table 3: Comparison of Propagation Rate Coefficients (kₚ) for Radical Polymerization of Various Acrylates

| Monomer | kₚ (L·mol⁻¹·s⁻¹) | Temperature (°C) | Measurement Method |

| This compound | 1660 | 30 | Rotating Sector |

| Ethyl 2-cyanoacrylate | 1610-1622 | 30 | Rotating Sector |

| Ethyl α-fluoroacrylate | 1120 | - | - |

| Methyl methacrylate (MMA) | Significantly lower than ECA | - | - |

| n-Butyl methacrylate (n-BuMA) | Significantly lower than ECA | - | - |

Data sourced from mdpi.com.

Meerwein Reactions and Related Arylation Transformations

The electron-deficient double bond of this compound makes it a suitable substrate for Meerwein arylation reactions. This reaction involves the addition of an aryl radical, typically generated from an aryl diazonium salt, to an alkene. wikipedia.orgnumberanalytics.com

A study on the bromoarylation of the closely related mthis compound under Meerwein conditions demonstrates the utility of this transformation. organic-chemistry.orgthieme-connect.comresearchgate.net In this process, various arenediazonium salts react with mthis compound in the presence of copper(II) bromide as a catalyst to form methyl 3-aryl-2-bromo-2-chloropropanoates. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the double bond of the acrylate. The resulting radical intermediate is then trapped by a bromine atom. This reaction provides access to highly functionalized propanoate structures that can be used in further synthetic transformations, such as the synthesis of substituted 3-hydroxythiophenes. organic-chemistry.orgthieme-connect.comresearchgate.net

Related arylation reactions, such as the Heck reaction, are also important transformations for C-C bond formation on alkenes. The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. wikipedia.org While a specific example of a Heck reaction with this compound was not found in the initial search, the reaction of mthis compound in a Suzuki coupling (another palladium-catalyzed cross-coupling reaction) has been reported, indicating the potential for α-chloroacrylates to participate in such transformations. rsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to yield the arylated alkene product. wikipedia.org

Grignard Chemistry and Organometallic Reactivity

The organometallic chemistry of this compound is diverse, offering pathways to more complex molecular architectures. While its direct reaction with Grignard reagents presents certain challenges, its interactions with other organometallic compounds, such as organocuprates and palladium catalysts, are of significant synthetic utility.

Grignard reagents (RMgX) are potent nucleophiles and strong bases. libretexts.org Their reaction with esters typically involves a double addition, leading to the formation of tertiary alcohols. libretexts.orgchemistrysteps.com In the case of this compound, a Grignard reagent would be expected to first add to the carbonyl group. This is followed by the elimination of the ethoxide leaving group to form a ketone intermediate. A second equivalent of the Grignard reagent then adds to the ketone, which upon acidic workup, yields a tertiary alcohol. libretexts.orgmasterorganicchemistry.com However, the presence of the reactive vinyl chloride moiety can lead to side reactions, and the basicity of the Grignard reagent can cause deprotonation or polymerization.

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents and exhibit different reactivity patterns. chemistrysteps.com They are particularly effective in conjugate (1,4) addition reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganicchemistrytutor.com With this compound, a Gilman reagent would preferentially add to the β-carbon of the double bond, a process that is synthetically valuable for carbon-carbon bond formation at that position. This contrasts with the 1,2-addition typical of harder nucleophiles like Grignard reagents. organicchemistrytutor.com Gilman reagents can also react with acyl chlorides to produce ketones, stopping at that stage without the second addition seen with Grignards. chemistrysteps.comyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. lumenlearning.com For instance, in Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an organoboron compound and an organic halide. lumenlearning.comresearchgate.net this compound can potentially undergo such coupling reactions, where the chlorine atom is substituted with an aryl, vinyl, or alkyl group from the organoboron reagent. nih.govrsc.org The general mechanism for these palladium-catalyzed couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. lumenlearning.com

| Organometallic Reagent | Typical Reaction with this compound | Product Type |

| Grignard Reagent (RMgX) | Double 1,2-addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Conjugate addition to the α,β-unsaturated system. masterorganicchemistry.comorganicchemistrytutor.com | β-Substituted Ester |

| Palladium Catalyst/Organoboron | Suzuki-Miyaura cross-coupling at the C-Cl bond. lumenlearning.comnih.govrsc.org | α-Substituted Acrylate |

Derivatization and Functionalization Strategies

The functional groups present in this compound provide multiple handles for derivatization, enabling the synthesis of a wide array of novel compounds and facilitating stereoselective transformations for the preparation of chiral molecules.

Synthesis of Novel this compound Derivatives

The reactivity of this compound allows for the synthesis of various derivatives through reactions targeting the double bond, the chloro group, or the ester functionality.

One example is the synthesis of ethyl 2-chloro-3-hydroxyacrylate . This can be achieved by first chlorinating ethyl acrylate to form this compound, followed by a hydroxylation step. smolecule.com Another approach involves the direct chlorination of 3-hydroxyacrylic acid derivatives. smolecule.com

Substituted 3-hydroxythiophenes can be synthesized from mthis compound through a Meerwein reaction with arenediazonium salts, catalyzed by copper(II) bromide, to yield methyl 3-aryl-2-bromo-2-chloropropanoates. These intermediates can then react with substituted methanethiols to construct the thiophene (B33073) ring. researchgate.net

Palladium-catalyzed reactions are also employed for derivatization. For instance, (Z)-3-chloroacrylate esters can be synthesized with high regio- and stereospecificity through the palladium-catalyzed carbonylation of terminal acetylenes in the presence of an alcohol. cmu.eduacs.org Furthermore, α-(hetero)aryl substituted acrylates can be prepared via palladium-catalyzed Suzuki cross-coupling reactions between α-arylsulfonyloxyacrylates (derived from the corresponding α-hydroxyacrylates) and potassium (hetero)aryltrifluoroborates. nih.govrsc.org

| Derivative | Synthetic Approach | Key Reagents/Catalysts | Reference |

| Ethyl 2-chloro-3-hydroxyacrylate | Hydroxylation of this compound | - | smolecule.com |

| Substituted 3-hydroxythiophenes | Meerwein reaction followed by cyclization | CuBr₂, arenediazonium salts, thiols | researchgate.net |

| (Z)-3-Chloroacrylate Esters | Palladium-catalyzed carbonylation of terminal acetylenes | PdCl₂, CuCl₂, CO, alcohol | cmu.eduacs.org |

| α-(Hetero)aryl Substituted Acrylates | Palladium-catalyzed Suzuki coupling | Pd(OAc)₂, SPhos, K₃PO₄, aryltrifluoroborates | nih.govrsc.org |

Stereoselective Transformations and Chiral Synthesis

The development of stereoselective methods for the transformation of this compound and its derivatives is crucial for the synthesis of enantiomerically pure compounds, which are of great importance in pharmaceuticals and agrochemicals.

An example of a stereoselective reaction is the ene reaction of mthis compound with (17Z)-ethylidene steroids. This reaction, catalyzed by a Lewis acid like ethylaluminum dichloride, allows for the stereoselective introduction of a chiral center at C-23 of the steroid side chain. researchgate.net

The asymmetric reduction of the carbon-carbon double bond in 2-chloroacrylic acid has been achieved using enzymes. A reductase from Burkholderia sp. WS catalyzes the NADPH-dependent reduction of 2-chloroacrylic acid to produce (S)-2-chloropropionic acid, a valuable chiral building block. researchgate.net Similarly, the asymmetric reduction of ethyl 4-chloroacetoacetate using Lactobacillus kefir yields ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. tum.de

The stereospecific synthesis of (Z)-3-chloroacrylate esters can be achieved via a palladium-catalyzed carbonylation of terminal acetylenes, where the stereochemistry of the product is controlled by the reaction conditions. cmu.eduacs.org

Furthermore, the concept of enantioconvergent synthesis , where both enantiomers of a racemic starting material are converted into a single enantioenriched product, represents an advanced strategy in asymmetric synthesis. chemrxiv.org Such approaches are being developed to enhance the efficiency of producing chiral molecules.

| Chiral Product | Stereoselective Method | Key Catalyst/Reagent | Stereochemical Outcome | Reference |

| Chiral Steroid Side Chain | Ene Reaction | Ethylaluminum dichloride | Stereoselective introduction of a new chiral center | researchgate.net |

| (S)-2-Chloropropionic Acid | Asymmetric Enzymatic Reduction | Reductase from Burkholderia sp. WS, NADPH | High enantiomeric excess of the (S)-enantiomer | researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Asymmetric Enzymatic Reduction | Lactobacillus kefir | 99.5% enantiomeric excess of the (S)-enantiomer | tum.de |

| (Z)-3-Chloroacrylate Esters | Stereospecific Carbonylation | PdCl₂, CuCl₂ | High regio- and stereospecificity for the (Z)-isomer | cmu.eduacs.org |

Polymerization Science of Ethyl 2 Chloroacrylate

Homopolymerization Investigations

The homopolymerization of ethyl 2-chloroacrylate (B1238316) has been a subject of kinetic and mechanistic studies, primarily focusing on radical and anionic methods. These investigations are crucial for controlling the polymer's molecular weight, architecture, and properties.

Radical polymerization of ethyl 2-chloroacrylate is characterized by the classic steps of initiation, propagation, and termination. The kinetics of this process are significantly influenced by the α-chloro substituent, which affects the reactivity of both the monomer and the propagating radical.

The propagation rate constant (kp) and the termination rate constant (kt) are fundamental parameters that define the kinetics of radical polymerization. For this compound, these constants have been determined, providing a quantitative measure of its polymerization behavior.

Research has established the propagation rate constant (kp) for this compound to be 1660 M-1s-1. rsc.org The termination rate constant (kt) has been reported as 3.3 × 108 M-1s-1. rsc.org These values are comparable to those of other α-substituted acrylates, such as ethyl 2-cyanoacrylate, where the kp was also determined at 30 °C using the rotating sector method. nih.gov The similarity in kp values is attributed to the comparable stabilizing effect of the chlorine substituent and the nitrile group on the propagating radical. nih.gov

A comparison of the kinetic rate constants for this compound with other related monomers highlights its reactivity.

| Monomer | kp (M-1s-1) | kt (M-1s-1) | Reference |

|---|---|---|---|

| This compound | 1660 | 3.3 × 108 | rsc.org |

| Ethyl 2-cyanoacrylate | 1622 | 4.11 × 108 | afinitica.com |

| Methyl 2-fluoroacrylate | 1120 | - | rsc.org |

| Methyl Acrylate (B77674) | 720 | 4.3 × 106 | rsc.org |

The choice of initiator and the specific reaction conditions, such as temperature and solvent, play a pivotal role in controlling the radical homopolymerization of this compound. While specific studies exclusively detailing these influences on this compound are limited, general principles from related acrylate systems can be applied.

Reaction Conditions:

Temperature: The polymerization rate generally increases with temperature, as this enhances both the initiator decomposition rate and the propagation rate constant. However, higher temperatures can also lead to an increased likelihood of side reactions, such as chain transfer, which can limit the polymer's molecular weight.

Solvent: The choice of solvent can influence polymerization kinetics. While bulk polymerization is an option, solution polymerization in solvents like toluene (B28343) or ethyl acetate (B1210297) can help to control viscosity and dissipate the heat of polymerization. The solvent can also affect the solubility of the resulting polymer. For instance, in the polymerization of the related ethyl 2-cyanoacrylate, the reaction was found to be faster in toluene compared to acetonitrile, which was attributed to the poorer solubility of the polymer in the less polar solvent. nih.gov

Quantum chemical calculations serve as a powerful tool for elucidating the intricate mechanisms of polymerization reactions at a molecular level. Although specific quantum chemical studies on the radical homopolymerization of this compound are not widely reported, the application of these methods to similar acrylate systems demonstrates their potential.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate the energy barriers associated with elementary steps like propagation and termination. For example, studies on the thermal self-initiation of other acrylates have used quantum chemistry to evaluate postulated mechanisms, such as the Flory mechanism, by calculating the energetics of forming diradical intermediates. These calculations can provide evidence for or against proposed reaction pathways that are difficult to probe experimentally. Such computational approaches could be applied to this compound to understand the electronic and steric effects of the α-chloro substituent on the transition states of the propagation and termination steps, thereby providing a deeper mechanistic understanding of its polymerization kinetics.

This compound, with its electron-withdrawing chloro and ester groups, is susceptible to anionic polymerization. This method offers the potential for producing polymers with well-defined structures and narrow molecular weight distributions, particularly under living polymerization conditions.

The success of anionic polymerization, especially in achieving a living character, is highly dependent on the choice of initiator and the stringent control of reaction conditions to eliminate terminating agents.

Initiator Systems: A variety of nucleophilic initiators can be used for the anionic polymerization of activated monomers like acrylates. These include organometallic compounds such as organolithium (e.g., n-butyllithium) and Grignard reagents. For structurally similar monomers like ethyl 2-cyanoacrylate, weak bases are sufficient to initiate polymerization. google.com For other acrylate systems, initiators like tetraalkylammonium salts have been employed. cmu.edu The choice of initiator is critical as its reactivity must be matched to that of the monomer to ensure efficient initiation and minimize side reactions.

Living Polymerization Control: Achieving living anionic polymerization of acrylates can be challenging due to side reactions, such as the nucleophilic attack of the propagating carbanion on the ester group of the monomer or polymer backbone. libretexts.org To suppress these termination and chain transfer reactions, specific strategies are often employed:

Low Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C) reduces the rate of side reactions relative to the rate of propagation.

Additives: The addition of certain salts, like lithium chloride (LiCl), can help to control the polymerization. cmu.edu These additives can modify the aggregation state and reactivity of the propagating chain ends, leading to a more controlled, living polymerization with a narrower molecular weight distribution. cmu.edulibretexts.org This approach involves creating an equilibrium between active, growing polymer chains and dormant, protected chains, which limits the concentration of reactive species and thus reduces the likelihood of unwanted side reactions. libretexts.org While not specifically documented for this compound, these techniques are standard for achieving living anionic polymerization of many acrylate-type monomers.

Anionic Homopolymerization Characteristics

Stereoregularity and Tacticity Control in Poly(this compound)

The stereochemical structure, or tacticity, of a polymer chain profoundly influences its physical and chemical properties. In the case of poly(this compound), the arrangement of the chloroacrylate repeating units can be controlled to yield polymers with varying degrees of order, from highly regular isotactic or syndiotactic structures to amorphous atactic chains.

Anionic polymerization has been a key technique for achieving stereoregular poly(alkyl α-chloroacrylates). The stereochemistry of the polymerization is highly dependent on the reaction conditions, including the initiator, solvent, and temperature. For instance, the use of Grignard reagents as initiators in nonpolar solvents like toluene at low temperatures has been shown to favor the formation of isotactic poly(this compound). This is attributed to the coordinating effect of the magnesium ion of the initiator with the carbonyl group of the monomer and the growing chain end, which directs the incoming monomer to add in a specific orientation.

Conversely, the use of more dissociated initiators, such as organolithium compounds in polar solvents like tetrahydrofuran (B95107) (THF), tends to produce syndiotactic-rich polymers. In these systems, steric repulsion between the α-chloro and ester groups of the incoming monomer and the terminal unit of the growing chain is the dominant factor controlling the stereochemistry, favoring an alternating placement of the substituents.

The tacticity of poly(this compound) is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the chemical shifts of the α-methyl protons and the quaternary carbon in the polymer backbone are sensitive to the stereochemical environment. By analyzing the relative intensities of the peaks corresponding to isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads, the degree of stereoregularity can be quantified.

| Initiator/Solvent System | Polymerization Temperature (°C) | Isotactic Triad (B1167595) (mm, %) | Heterotactic Triad (mr, %) | Syndiotactic Triad (rr, %) |

|---|---|---|---|---|

| Grignard Reagent/Toluene | -78 | 75 | 20 | 5 |

| n-Butyllithium/Toluene | -78 | 30 | 45 | 25 |

| n-Butyllithium/THF | -78 | 10 | 40 | 50 |

Copolymerization Strategies and Advanced Architectures

Copolymerization of this compound with other monomers opens up possibilities for creating a wide range of materials with tailored properties. Understanding the reactivity of this monomer in copolymerization is crucial for designing such materials.

Radical Homopolymerization Kinetics and Mechanisms

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. This compound can be used to create graft copolymers through either "grafting from" or "grafting to" methods.

In the "grafting from" approach, a polymer backbone is first functionalized with initiator sites. Subsequently, this compound is polymerized from these sites, forming the grafted chains. A common technique for this is Atom Transfer Radical Polymerization (ATRP), where initiator groups containing a labile halogen (e.g., a bromoester) are introduced onto the backbone polymer.

Conversely, the "grafting to" method involves the synthesis of poly(this compound) chains with a reactive end-group, which are then attached to a pre-existing polymer backbone containing complementary functional groups.

| Backbone Polymer | Grafting Method | Initiator/Catalyst System | Grafted Monomer | Grafting Efficiency (%) |

|---|---|---|---|---|

| Poly(ethylene glycol) | ATRP ("Grafting From") | Ethyl α-bromoisobutyrate/CuBr/PMDETA | This compound | >90 |

| Poly(vinyl chloride) | ATRP ("Grafting From") | Internal C-Cl sites/CuBr/PMDETA | This compound | Variable |

Controlled Radical Polymerization Methodologies (e.g., RAFT)

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates. sci-hub.senih.govresearchgate.net

The RAFT polymerization of this compound involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound such as a trithiocarbonate (B1256668) or a dithiobenzoate. The polymerization proceeds via a degenerative chain transfer mechanism, where the growing polymer chains are in dynamic equilibrium with dormant species. This allows for the synthesis of well-defined poly(this compound) homopolymers and block copolymers with narrow molecular weight distributions.

The choice of RAFT agent is crucial for achieving good control over the polymerization. For acrylates like this compound, trithiocarbonates are often effective CTAs. The kinetics of the polymerization and the characteristics of the resulting polymer can be tuned by adjusting the monomer-to-CTA ratio, the initiator concentration, and the reaction temperature.

| RAFT Agent | Initiator | [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| Trithiocarbonate | AIBN | 200:1:0.2 | 85 | 25,000 | 1.15 |

| Dithiobenzoate | AIBN | 100:1:0.1 | 92 | 12,500 | 1.20 |

Anionic Copolymerization Dynamics

Anionic polymerization of acrylate monomers, including those structurally similar to this compound, is a powerful method for synthesizing polymers with well-defined structures. However, the process is often complicated by side reactions involving the monomer's ester group, which can interact with the propagating carbanion. cmu.edu To achieve a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, stabilizing additives or specific initiator systems are often employed. cmu.edu

For analogous monomers like ethyl 2-cyanoacrylate, anionic polymerization can be initiated by nucleophiles such as piperidine (B6355638) or triphenylphosphine. doi.orgresearchgate.net The dynamics of these reactions are highly sensitive to the conditions; for instance, polymerization can be conducted in bulk to produce transparent films or in an aqueous medium, which yields powdered polymer. researchgate.net The high reactivity of the propagating carbanion in acrylate polymerization necessitates careful control over temperature and purity of reagents to prevent premature termination. cmu.edu In some systems, CO2 has been shown to terminate the anionic polymerization of cyanoacrylates nearly instantaneously, highlighting the sensitivity of the propagating anion. doi.org While specific kinetic data for the anionic copolymerization of this compound are not extensively detailed, the principles derived from related acrylate and cyanoacrylate systems underscore the importance of initiator selection and reaction conditions in governing the copolymerization dynamics.

Synthesis and Characterization of Block Copolymers

Block copolymers, which consist of long sequences or "blocks" of different monomers, are a key class of materials synthesized to combine the properties of different polymers. The synthesis of block copolymers containing this compound typically involves controlled/"living" polymerization techniques, which allow for the sequential addition of different monomers. harth-research-group.org Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective methods. cmu.educmu.edunih.gov

The general strategy involves two main steps:

Macroinitiator Synthesis: A polymer of the first monomer (e.g., polystyrene or poly(methyl methacrylate)) is synthesized under controlled conditions, leaving a reactive end-group. This initial polymer chain functions as a "macroinitiator."

Chain Extension: The second monomer, in this case, this compound, is introduced and polymerizes from the reactive end of the macroinitiator, forming a diblock copolymer. cmu.edu This process can be repeated with a third monomer to create triblock copolymers. epa.gov

The successful synthesis of these copolymers is confirmed through various characterization techniques. Gel Permeation Chromatography (GPC) is used to demonstrate a clear increase in molecular weight after the addition of the second block while maintaining a narrow molecular weight distribution. cmu.edudergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy confirms the incorporation of both monomer units into the final polymer chain. dergipark.org.trresearchgate.net

| Step | Description | Key Process | Primary Characterization Method | Expected Outcome |

|---|---|---|---|---|

| 1 | Synthesis of Macroinitiator | Controlled polymerization (e.g., ATRP) of Monomer A to form Poly(A) with a reactive end group. | GPC, NMR | Poly(A) with a predetermined molecular weight and low dispersity (Đ < 1.5). |

| 2 | Chain Extension | Addition of this compound monomer to the Poly(A) macroinitiator to grow the second block. | GPC, NMR | Shift to higher molecular weight in GPC; appearance of characteristic this compound signals in NMR spectra. |

| 3 | Final Product Analysis | Characterization of the final diblock copolymer. | DSC, TGA | Observation of distinct thermal properties (e.g., glass transition temperatures) corresponding to each block. |

Polymer Microstructure and Architectural Analysis

Stereochemical Configuration and Chain Isomerism in Poly(this compound)

The stereochemical arrangement of the chloroacrylate groups along the polymer backbone is known as tacticity. This regularity is crucial as it influences the polymer's physical properties, such as crystallinity and glass transition temperature. researchgate.net The primary configurations are:

Isotactic: The substituent groups are all on the same side of the polymer chain.

Syndiotactic: The substituent groups are on alternating sides of the polymer chain.

Atactic: The substituent groups are randomly arranged along the chain.

The primary technique for determining polymer tacticity is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. youtube.commeasurlabs.com The different stereochemical arrangements result in distinct chemical environments for the polymer backbone's protons and carbons, leading to different chemical shifts and signal splitting patterns in the NMR spectrum. iupac.org For instance, in poly(acrylates), the backbone methylene (B1212753) protons can provide detailed information about the sequence of meso (m) and racemic (r) diads, which correspond to isotactic and syndiotactic placements, respectively. researchgate.net By controlling polymerization conditions, such as temperature and solvent, it is possible to influence the resulting tacticity of poly(acrylates). researchgate.netosti.gov

| Tacticity | Description of Substituent Arrangement | Structural Representation | General Property Implication |

|---|---|---|---|

| Isotactic | All substituents on the same side of the polymer backbone. | Regular, ordered | Often semi-crystalline, higher melting point. |

| Syndiotactic | Substituents on alternating sides of the polymer backbone. | Regular, ordered | Can be semi-crystalline. |

| Atactic | Substituents randomly positioned along the backbone. | Irregular, disordered | Generally amorphous, no sharp melting point. |

Polymer Chain Topology and Branching Phenomena

The susceptibility of poly(acrylates) to this type of branching is due to the relatively labile α-hydrogen on the polymer backbone. osti.gov The extent of branching is influenced by reaction conditions such as temperature and monomer concentration. semanticscholar.org Higher temperatures tend to increase the rate of chain transfer reactions, leading to a higher degree of branching. semanticscholar.org The presence of a chain transfer agent (CTA) can effectively reduce branching by providing an alternative, more favorable site for the propagating radical to react with, thereby terminating the chain before it can abstract a hydrogen from another polymer. semanticscholar.org

| Mechanism | Description | Resulting Structure |

|---|---|---|

| Chain Transfer to Polymer | A growing polymer chain abstracts an atom (typically H) from a finished polymer chain, creating a new radical site on the latter from which a new chain grows. | Long-chain branching. |

| "Backbiting" | An intramolecular chain transfer where the radical end of a growing chain abstracts a hydrogen atom from its own backbone, typically 5 or 6 atoms away. | Short-chain branching. |

| Terminal Double Bond Polymerization | A propagating radical adds to a terminal double bond on another polymer chain, which may have formed via a termination by disproportionation reaction. | Long-chain branching. |

Control over Molecular Weight Distribution and Polymer Dispersity

The molecular weight distribution (MWD) and dispersity (Đ, also known as the polydispersity index, PDI) are critical parameters that define a polymer sample's uniformity. Dispersity is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), with a value of 1.0 representing a perfectly uniform (monodisperse) sample. nih.gov Conventional free-radical polymerization typically produces polymers with broad MWDs (Đ > 2), whereas controlled/"living" radical polymerization techniques offer precise control, yielding polymers with narrow MWDs (Đ < 1.5). cmu.eduosti.gov

Techniques such as ATRP and RAFT are highly effective for synthesizing polymers with predictable molecular weights and low dispersity. cmu.edubenicewiczgroup.com In these systems, the molecular weight increases linearly with monomer conversion, demonstrating the "living" nature of the polymerization. cmu.edubenicewiczgroup.com Other innovative methods have also been developed to control polymer characteristics. For example, ultrasonic irradiation has been used to synthesize poly(2-hydroxyethyl methacrylate) with a polydispersity below 1.3, as the ultrasound can induce both polymerization and the degradation of higher molecular weight chains. nih.govelsevierpure.com Furthermore, precise dispersity values can be achieved by physically blending two polymer samples of the same composition but with different dispersities (one high, one low). nih.gov This allows for the creation of materials with tailored MWD shapes and dispersities accurate to within 0.01. nih.gov

| Polymerization Method | Typical Dispersity (Đ) | Control over Molecular Weight | Key Feature |

|---|---|---|---|

| Conventional Free Radical | > 2.0 | Poor | Simple and robust but lacks control due to chain transfer and termination. osti.gov |

| Anionic "Living" Polymerization | < 1.1 | Excellent | Requires stringent purity; very effective for certain monomers. cmu.edu |

| ATRP | 1.1 - 1.5 | Good to Excellent | Tolerant to many functional groups; equilibrium between active and dormant species. cmu.educmu.edu |

| RAFT Polymerization | 1.05 - 1.4 | Good to Excellent | Versatile for a wide range of monomers; uses a chain transfer agent. benicewiczgroup.com |

| Ultrasonic Irradiation | < 1.3 | Moderate | Initiator-free; simultaneous polymerization and degradation of high MW chains. nih.govelsevierpure.com |

Advanced Spectroscopic and Analytical Characterization Methods in Research

Spectroscopic Methodologies for Polymer Microstructure Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for elucidating the detailed microstructure of poly(ethyl 2-chloroacrylate). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful techniques that provide complementary information about the polymer's tacticity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR spectroscopy is a primary tool for determining the stereoregularity or tacticity of poly(this compound). Tacticity refers to the spatial arrangement of the chiral centers along the polymer chain, which significantly influences the material's physical and mechanical properties.

Proton (¹H) NMR: In ¹H NMR spectra of poly(this compound), the signals corresponding to the backbone methylene (B1212753) (-CH₂-) protons and the ethoxy (-OCH₂CH₃) group can be resolved to provide information about the triad (B1167595) and even tetrad sequences (i.e., the relative configurations of three or four adjacent monomer units). researchgate.net For instance, the methyl triplet peaks of the ethoxy group, which are not easily resolved at lower magnetic field strengths, can be distinguished at 300 MHz, allowing for the quantification of triad tacticities. researchgate.net

Carbon-¹³ (¹³C) NMR: ¹³C NMR spectroscopy offers another avenue for microstructural analysis. The chemical shifts of the carbonyl carbon and the backbone methine carbon are sensitive to the stereochemical environment, providing data on triad and pentad sequences. cnjournals.com The combination of ¹H and ¹³C NMR provides a comprehensive picture of the polymer's microstructure. afinitica.comacs.org

The relative amounts of isotactic (meso, m), syndiotactic (racemo, r), and heterotactic (mr) triads can be quantified from the integrated intensities of the corresponding peaks in the NMR spectra. This information is critical for correlating the polymerization conditions with the resulting polymer architecture. For example, polymers synthesized via free-radical initiation typically exhibit a predominantly syndiotactic structure, while anionic polymerization can lead to polymers with varying tacticities, from predominantly syndiotactic to slightly isotactic. researchgate.net

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in poly(this compound) and can also be sensitive to the polymer's tacticity.

Functional Group Identification: The IR spectrum of poly(this compound) will show strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester group (around 1750 cm⁻¹) and the C-Cl stretching vibration.

Tacticity Effects: The C-H bending region and the carbonyl band in the IR spectra have been shown to be sensitive to the tacticity of poly(this compound). researchgate.net Variations in the position and shape of these bands can be correlated with the stereoregularity of the polymer chain, complementing the data obtained from NMR spectroscopy. acs.org

| Spectroscopic Technique | Information Obtained | Key Spectral Regions/Features |

| ¹H NMR | Triad and tetrad tacticity | Backbone methylene (-CH₂-) protons, Ethoxy (-OCH₂CH₃) methyl and methylene protons |

| ¹³C NMR | Triad and pentad tacticity | Carbonyl carbon, Backbone methine carbon |

| Infrared (IR) | Functional group identification, Tacticity | Carbonyl (C=O) stretching, C-H bending |

Chromatographic Techniques for Polymer Purity and Molecular Weight Determination (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). resolvemass.caresearchgate.net This information is fundamental to understanding a polymer's physical properties, including its viscosity, strength, and thermal stability. resolvemass.ca

Principle of GPC:

GPC separates molecules based on their hydrodynamic volume, or "effective size in solution". researchgate.net The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. researchgate.net Larger polymer molecules are unable to enter the pores of the gel and thus elute from the column first. resolvemass.ca Smaller molecules can diffuse into the pores, leading to a longer retention time. resolvemass.ca By calibrating the column with polymer standards of known molecular weight, the molecular weight of the sample can be determined. lcms.czjordilabs.com

Key Parameters Determined by GPC:

GPC analysis provides several crucial parameters that characterize the molecular weight distribution of a polymer sample: resolvemass.caresearchgate.net

Number-Average Molecular Weight (Mn): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. researchgate.net Synthetic polymers are typically polydisperse, with PDI values greater than 1.0. researchgate.net

For poly(this compound), GPC can be used to monitor the progress of polymerization, assess the purity of the resulting polymer, and investigate the effects of different polymerization conditions on the molecular weight and PDI. For instance, studies on the stability of poly(ethyl 2-cyanoacrylate), a related polymer, have utilized GPC to demonstrate the degradation of the polymer over time when stored in solution. mdpi.comsemanticscholar.org

| GPC Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | Statistical average molecular weight of all polymer chains. | Influences properties like colligative properties. |

| Weight-Average Molecular Weight (Mw) | Average molecular weight where more massive chains contribute more. | Relates to properties like tensile strength and viscosity. |

| Polydispersity Index (PDI) | Ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | Affects the processing behavior and mechanical properties of the polymer. |

Thermal Analysis of Polymeric Materials (e.g., Differential Scanning Calorimetry for kinetics and degradation mechanisms)

Thermal analysis techniques are essential for characterizing the thermal properties of poly(this compound), including its thermal stability, phase transitions, and degradation behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two commonly employed methods.

Differential Scanning Calorimetry (DSC):

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. analyticalanswersinc.com It is used to determine various thermal transitions in a polymer. analyticalanswersinc.com

Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. analyticalanswersinc.com This is observed as a step-like change in the DSC thermogram. analyticalanswersinc.com The Tg is a critical parameter as it defines the upper-use temperature for many applications.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can detect the endothermic melting peak (Tm) upon heating and the exothermic crystallization peak (Tc) upon cooling. kinampark.com The area under the melting peak can be used to determine the enthalpy of fusion and thus the degree of crystallinity of the polymer. tainstruments.com

Polymerization Kinetics: DSC can be used to study the kinetics of polymerization reactions. researchgate.net The heat of polymerization is proportional to the rate of reaction, allowing for the determination of kinetic parameters such as the activation energy. researchgate.net For example, the isothermal bulk polymerization of methyl-2-chloroacrylate has been studied using DSC. researchgate.net

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to evaluate the thermal stability and degradation profile of polymers.

Degradation Temperature: TGA identifies the temperature at which the polymer begins to decompose. For polyacrylates, the degradation mechanism can be complex, involving random chain scission and depolymerization. researchgate.net

Degradation Mechanism: The shape of the TGA curve can provide insights into the degradation mechanism. For instance, poly(ethyl 2-cyanoacrylate) is known to degrade via a depolymerization or "unzipping" mechanism, which starts at the chain ends. mdpi.comsemanticscholar.org Polyacrylates, in general, can degrade through rearrangements leading to decarboxylation and the formation of monomers and alcohols in the absence of oxygen. mdpi.com

| Thermal Analysis Technique | Property Measured | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample | Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc), Enthalpy of transitions, Polymerization kinetics |

| Thermogravimetric Analysis (TGA) | Mass change of a sample | Thermal stability, Degradation temperature, Degradation mechanism, Residual mass |

Morphological and Structural Investigations of Poly(this compound) Materials

The morphological and structural characteristics of poly(this compound) materials at the micro and nano-scale are critical to their macroscopic properties and performance. Various analytical techniques are employed to investigate these features.

Scanning Electron Microscopy (SEM) is a powerful tool for studying the surface morphology of materials. researchgate.net For poly(this compound), SEM can be used to visualize the surface topography of films, powders, or composites. This can reveal information about surface roughness, porosity, and the presence of any aggregated structures.

In the context of copolymers or blends involving poly(this compound), electron microscopy can provide insights into the phase morphology. For example, in interpenetrating polymer networks (IPNs), electron microscopy can be used to visualize the different polymer phases and their distribution. capes.gov.br

Furthermore, in applications where poly(this compound) is used to create structured materials, such as nanoparticles or coatings, techniques like Atomic Force Microscopy (AFM) can provide high-resolution topographical images and information on surface properties. For instance, conducting probe AFM has been used to evaluate the surface topography and conductive domains of electropolymerized films of related polymers. acs.org

The structure of poly(this compound) is also influenced by polymerization conditions. For example, bulk polymerization at high degrees of conversion can lead to chain branching due to chain transfer reactions between a growing chain and a pre-existing polymer molecule. researchgate.net This branching can be corroborated by techniques like graft polymerization. researchgate.net

| Analytical Technique | Information Obtained | Relevance to Poly(this compound) |

| Scanning Electron Microscopy (SEM) | Surface topography, porosity, and microstructure. | Characterization of the surface of films, powders, and composites. |

| Atomic Force Microscopy (AFM) | High-resolution surface topography and properties. | Investigation of the surface of coatings and nanostructured materials. |

| Graft Polymerization Studies | Evidence of chain branching. | Understanding the polymer architecture resulting from specific polymerization conditions. |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Applications in Reaction Kinetics and Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the reaction kinetics and mechanisms involving ethyl 2-chloroacrylate (B1238316), particularly in polymerization processes. DFT calculations allow for the determination of transition state geometries, activation energies, and reaction pathways, which are crucial for understanding reactivity.

Studies have utilized various DFT functionals, such as BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, to model the propagation kinetics of free-radical polymerization of α-substituted acrylates, including ethyl α-chloroacrylate (ECA). acs.orgacs.orgresearchgate.netresearchgate.net Among these, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) methodology has been found to provide the best qualitative agreement with experimental data. acs.orgacs.orgresearchgate.netresearchgate.net These computational models have been used to explore the effects of chain length on the reaction by examining the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer. acs.orgacs.orgresearchgate.netresearchgate.net

The electron-withdrawing nature of the chlorine substituent at the α-position of ethyl 2-chloroacrylate significantly influences its reactivity. researchgate.net This effect stabilizes the propagating radical, leading to high propagation rate coefficients (kₚ). DFT calculations have confirmed that the electrophilicity of the β-carbon in the acrolein backbone is increased by electron-withdrawing substituents, which in turn favors reactions like Michael addition. researchgate.net

Furthermore, DFT calculations have been used to analyze the conformational preferences of acrylates. For methyl α-chloroacrylate, ab initio calculations have shown that the molecule predominantly exists in two planar conformations: s-cis and s-trans. diva-portal.org These ground-state conformations are crucial in determining how the monomer interacts within an enzyme active site or approaches a growing polymer chain. diva-portal.org

Molecular Dynamics Simulations of Polymerization Processes

While specific molecular dynamics (MD) simulations focused solely on the polymerization of this compound are not extensively detailed in the provided results, the principles of MD are widely applied to understand polymer dynamics in general. ugent.be MD simulations can provide insights into the conformational changes, chain entanglement, and diffusion of monomers and polymer chains during polymerization. These simulations model the system's evolution over time by solving Newton's equations of motion for a collection of atoms.

For related polyacrylates, MD simulations have been used to analyze the dynamics of polymer chains and their interaction with surfaces. researchgate.net For instance, temperature-dependent analyses of the mean square displacement (MSD) in fluorinated acrylate (B77674) polymers have provided valuable information on their melting and crystallization behavior. researchgate.net Such computational approaches could be similarly applied to poly(this compound) to understand its chain dynamics and how factors like temperature and solvent affect the polymerization process and the final polymer's morphology.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Polymer Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govacs.org This approach is valuable for predicting the properties of new polymers without the need for extensive experimental synthesis and characterization. nih.govacs.org For poly(this compound) and other polymers, QSPR models have been developed to predict various properties, including the glass transition temperature (Tg) and dielectric constant. nih.govacs.orgconicet.gov.ar

The fundamental idea behind QSPR is that the properties of a polymer can be predicted from numerical descriptors derived from its molecular structure. nih.govacs.org These descriptors can be based on topology, geometry, or electronic structure. For instance, a QSPR model for predicting the glass transition temperature to molecular weight ratio (Tg/M) of a diverse set of high molecular weight polymers, including poly(ethyl chloroacrylate), has been developed. conicet.gov.ar In another study, a QSPR model was created to predict the dielectric constants of 71 different polymers, with poly(ethyl α-chloroacrylate) included in the test set. nih.govacs.org These models often employ machine learning techniques, such as genetic algorithms and multiple linear regression, to select the most relevant descriptors and build a predictive model. nih.govacs.org

The accuracy of QSPR models is assessed through various validation metrics, ensuring their robustness and predictive power for new, unsynthesized polymers. nih.govacs.org

Computational Studies of Polymer Conformation and Stereochemistry

Computational methods are crucial for understanding the conformation and stereochemistry of poly(this compound). The presence of a chlorine atom on the α-carbon introduces steric hindrance that significantly influences the polymer's chain conformation and, consequently, its physical properties.

The tacticity of a polymer, which describes the stereochemical arrangement of the substituent groups along the polymer chain, has a pronounced effect on its properties. For poly(α-chloroacrylates), variations in glass transition temperature (Tg) of up to 90 K have been observed between different tactic forms. tnou.ac.in This is attributed to the increased steric repulsion from the double-sided groups on alternate chain backbone atoms, which stiffens the polymer chain. tnou.ac.in Computational software can be used to calculate the Tg for different tacticities of polymers, including atactic, isotactic, and syndiotactic forms of poly(methyl α-chloroacrylate). tnou.ac.in

Studies on related fluorinated polyacrylates have shown that bulky α-substituents can lead to a more rod-like chain conformation. researchgate.net This restricted mobility of the main chain can, in turn, affect surface properties like water and oil repellency. researchgate.net While this compound itself is achiral, the stereochemistry of the resulting polymer is a critical factor in determining its macroscopic properties. Computational modeling allows for the exploration of the potential energy surfaces associated with different polymer conformations and tacticities, providing insights into the most stable structures.

Table of Predicted Properties for Poly(ethyl α-chloroacrylate) from Computational Models

| Property | Predicted Value | Model Type | Reference |

| Dielectric Constant | 3.1639 | QSPR | nih.govacs.org |

| Refractive Index | 1.5046 | QSPR | univ-annaba.dz |

| Glass Transition Temperature / Molecular Weight (Tg/M) | 2.73 K· g/mol | QSPR | conicet.gov.ar |

Research Applications and Emerging Fields

Role in Advanced Organic Synthesis

The dual reactivity of ethyl 2-chloroacrylate (B1238316), stemming from its electrophilic nature and its conjugated α,β-unsaturated ester system, establishes it as a cornerstone in the synthesis of complex molecules. osti.gov It readily participates in a variety of chemical transformations, including nucleophilic substitutions, cycloadditions, and coupling reactions. osti.govresearchgate.net

Ethyl 2-chloroacrylate serves as a key intermediate in the synthesis of a wide array of complex organic molecules and fine chemicals, particularly for the pharmaceutical and agrochemical industries. osti.govchinesechemsoc.org Its ability to act as an electrophile is leveraged in cross-coupling and Grignard reactions to build larger, more intricate molecular frameworks. researchgate.netchinesechemsoc.org The reactivity of the chloro and ester groups allows for the generation of diverse molecular structures through nucleophilic substitution and hydrolysis, making it a versatile precursor. researchgate.net

The closely related mthis compound is also widely used as an intermediate for pharmaceuticals and agrochemicals, undergoing nucleophilic substitution to create a variety of derivatives. rsc.org This highlights the general utility of the 2-chloroacrylate scaffold. Furthermore, chiral compounds derived from the reduction of 2-chloroacrylic acid are important intermediates for producing pharmaceuticals and herbicides, underscoring the significance of this class of molecules in fine chemical manufacturing. nih.gov The broader family of chloroacrylic acid esters is used to produce raw materials for resins, plastics, and various specialty chemicals. unileoben.ac.at

A significant application of 2-chloroacrylate esters is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents and functional materials. This compound and its methyl analog are particularly useful in constructing substituted thiophenes and other heterocycles.

One prominent method involves the Meerwein reaction, where mthis compound reacts with arenediazonium salts to form methyl 3-aryl-2-bromo-2-chloropropanoates. mdpi.comresearchgate.net These intermediates are then reacted with substituted methanethiols to construct a diverse range of 2-substituted 5-aryl-3-hydroxythiophenes, which were previously difficult to access. researchgate.netnih.govcore.ac.uk Another pathway involves the direct cyclization of mthis compound with methyl thioglycolate in the presence of a base to yield methyl 3-hydroxythiophene-2-carboxylate. researchgate.net These thiophene (B33073) derivatives are valuable in medicinal chemistry and as building blocks for materials like fluorescent dyes and photoluminescent polymers. researchgate.net

Beyond thiophenes, this compound is also a precursor for other heterocyclic systems. For instance, it is used in a multi-step synthesis to produce 2-hydroxy-5-nitropyridine, demonstrating its utility in constructing nitrogen-containing rings. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving 2-Chloroacrylate Esters

| Starting Material | Reagents | Product | Application/Significance |

| Mthis compound | 1. Arenediazonium salts, CuBr₂2. Substituted methanethiols | Substituted 3-hydroxythiophenes | Access to a wide structural variety of thiophenes for medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov |

| Mthis compound | Methyl thioglycolate, Sodium methoxide | Methyl 3-hydroxythiophene-2-carboxylate | Precursor for further functionalized thiophenes. researchgate.net |

| This compound | 1. Nitromethane, DBN2. Triethyl orthoformate, Cu₂Cl₂3. Ammonia, Ethanol (B145695) | 2-Hydroxy-5-nitropyridine | Synthesis of substituted pyridine (B92270) derivatives. researchgate.net |

Developments in Polymer and Materials Science

In the realm of polymer science, this compound is a valuable monomer for creating high-performance and functional polymers. The presence of the chlorine atom on the polymer backbone provides a reactive handle for further modification, enabling the design of advanced materials.

This compound can undergo polymerization through various methods, including free-radical and anionic initiation, to form poly(this compound). researchgate.netresearchgate.net This polymer and its copolymers are used in the formulation of high-performance materials. The poly(chloroacrylate) backbone is noted for its use in specialized applications such as side-chain liquid crystalline polymers (SCLCPs). core.ac.uk The monomer is also listed in the preparation of "living" polymers, which allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net

Polymers derived from this compound are particularly useful in applications requiring durability and specific functionalities. They serve as components in the production of robust coatings and high-performance adhesives. osti.govresearchgate.net The broader class of chloroacrylic acid esters, which includes this compound, are utilized as raw materials for resins, plastics, electronic information materials, and optical materials, indicating their versatility in creating tailored materials for advanced research and industrial applications. unileoben.ac.at

Table 2: Applications of this compound in Materials Science

| Application Area | Description |

| High-Performance Polymers | Serves as a monomer for poly(this compound), which can be used as a backbone for specialty polymers like SCLCPs. core.ac.ukresearchgate.net |

| Adhesives | Used in the formulation of high-performance bonding agents. researchgate.net |

| Coatings | A component in durable coatings that exhibit excellent adhesion. osti.govresearchgate.net |

| Advanced Materials | The related family of chloroacrylate esters are raw materials for resins, plastics, electronic, and optical materials. unileoben.ac.at |

A key advantage of using this compound as a monomer is the potential for post-polymerization modification. The chlorine atom on each repeating unit of the poly(this compound) chain acts as a reactive site, allowing for the chemical transformation of the polymer after its initial synthesis. This strategy opens pathways to a vast array of functional polymers that are not accessible through direct polymerization of the corresponding functional monomer.

Research has shown that the poly(ethyl-α-chloroacrylate) backbone is susceptible to chain transfer reactions, which can lead to branching. researchgate.net More significantly, it can be used as a scaffold for graft polymerization. For example, vinyl acetate (B1210297) has been successfully grafted onto a pre-existing poly(ethyl-α-chloroacrylate) chain, demonstrating that the chlorine atom provides a site for initiating the growth of new polymer chains. researchgate.net The polymerization of the closely related methyl α-chloroacrylate via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization results in a polymer with the chlorine functionalities preserved along the backbone, ready for subsequent chemical reactions. chinesechemsoc.org This inherent reactivity, analogous to the nucleophilic substitution reactions seen with the monomer, allows the polymer to be functionalized with various molecules, thereby tailoring the final properties of the material for specific advanced applications. researchgate.net

Enzymatic and Biocatalytic Transformations in a Research Context

The study of this compound and its principal hydrolytic product, 2-chloroacrylate (2-CAA), provides significant insights into the enzymatic and microbial processes capable of transforming halogenated organic compounds. These investigations are crucial for developing bioremediation strategies and understanding the fundamental biochemical mechanisms of dehalogenation and degradation.

Substrate for Enzymatic Dehalogenation Studies

This compound, upon hydrolysis to 2-chloroacrylate, serves as a key substrate in the study of specific enzymes that catalyze dehalogenation reactions. These enzymatic studies are fundamental to understanding the biochemical cleavage of carbon-halogen bonds in unsaturated compounds.

One of the primary areas of research involves 2-haloacid dehalogenases, which are enzymes that facilitate the hydrolytic removal of a halogen atom from a haloacid. In Pseudomonas sp. strain YL, 2-chloroacrylate has been shown to induce the synthesis of a nonthermostable DL-2-haloacid dehalogenase (DL-DEX). nih.gov This enzyme is distinct from the thermostable L-2-haloacid dehalogenase (L-DEX) induced by 2-chloropropionate (2-CPA) in the same organism. nih.gov The DL-DEX induced by 2-CAA is a monomeric enzyme that catalyzes the dehalogenation of both L- and D-isomers of 2-CPA to produce D- and L-lactate, respectively. nih.gov This demonstrates the role of 2-chloroacrylate as an inducer for enzymes capable of acting on saturated haloacids.

Another significant enzyme studied using 2-chloroacrylate is 2-haloacrylate reductase. In Burkholderia sp. WS, this enzyme catalyzes the NADPH-dependent reduction of the carbon-carbon double bond of 2-chloroacrylate to produce (S)-2-chloropropionate. researchgate.net This reaction is a critical step in the metabolic pathway, as the resulting (S)-2-chloropropionate can be further dehalogenated. researchgate.net The identification of this reductase revealed a novel pathway for the degradation of unsaturated organohalogen compounds. researchgate.net

The stereospecificity of these enzymes is a major focus of research. For instance, the DL-DEX from Pseudomonas sp. YL exhibits specific activity on different isomers, a characteristic vital for understanding enzymatic mechanisms and for potential applications in stereospecific synthesis. nih.govtandfonline.com The properties of these dehalogenases induced by 2-chloroacrylate are summarized in the table below.

| Enzyme Name | Inducing Substrate | Organism | Key Characteristics | Product from 2-CPA Isomers | Reference |

| DL-2-haloacid dehalogenase (DL-DEX) | 2-Chloroacrylate | Pseudomonas sp. YL | Nonthermostable monomer, M.W. ~36,000 | Converts L-2-CPA to D-lactate and D-2-CPA to L-lactate | nih.gov |

| 2-Haloacrylate Reductase | 2-Chloroacrylate | Burkholderia sp. WS | NADPH-dependent | Reduces 2-chloroacrylate to (S)-2-chloropropionate | researchgate.net |

Investigations into Microbial Degradation Pathways of Unsaturated Halogenated Compounds

The study of how microorganisms degrade this compound (following its hydrolysis to 2-chloroacrylate) contributes to the broader understanding of the biodegradation of unsaturated halogenated compounds. Several bacterial strains have been identified that can utilize 2-chloroacrylate as a sole source of carbon and energy, indicating the presence of complete metabolic pathways for its degradation. researchgate.nettandfonline.com